Cas no 2171143-75-0 ((2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-3-phenylpropanamidopropanoic acid)

(2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-3-phenylpropanamidopropanoic acid 化学的及び物理的性質
名前と識別子
-
- (2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-3-phenylpropanamidopropanoic acid
- 2171143-75-0
- (2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyl-3-phenylpropanamido]propanoic acid
- EN300-1499373
-
- インチ: 1S/C28H28N2O5/c1-18(27(32)33)30(2)26(31)25(16-19-10-4-3-5-11-19)29-28(34)35-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,18,24-25H,16-17H2,1-2H3,(H,29,34)(H,32,33)/t18-,25+/m0/s1
- InChIKey: JNSPLARFBMGLCO-AVRWGWEMSA-N
- ほほえんだ: O(C(N[C@@H](C(N(C)[C@H](C(=O)O)C)=O)CC1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 472.19982200g/mol
- どういたいしつりょう: 472.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 9
- 複雑さ: 730
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
(2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-3-phenylpropanamidopropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1499373-2500mg |
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyl-3-phenylpropanamido]propanoic acid |
2171143-75-0 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1499373-10000mg |
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyl-3-phenylpropanamido]propanoic acid |
2171143-75-0 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1499373-500mg |
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyl-3-phenylpropanamido]propanoic acid |
2171143-75-0 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1499373-250mg |
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyl-3-phenylpropanamido]propanoic acid |
2171143-75-0 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1499373-50mg |
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyl-3-phenylpropanamido]propanoic acid |
2171143-75-0 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1499373-1.0g |
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyl-3-phenylpropanamido]propanoic acid |
2171143-75-0 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1499373-1000mg |
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyl-3-phenylpropanamido]propanoic acid |
2171143-75-0 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1499373-5000mg |
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyl-3-phenylpropanamido]propanoic acid |
2171143-75-0 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1499373-100mg |
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyl-3-phenylpropanamido]propanoic acid |
2171143-75-0 | 100mg |
$2963.0 | 2023-09-27 |
(2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-3-phenylpropanamidopropanoic acid 関連文献
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
(2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-3-phenylpropanamidopropanoic acidに関する追加情報
Comprehensive Analysis of (2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-3-phenylpropanamidopropanoic acid (CAS No. 2171143-75-0)
The compound (2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-3-phenylpropanamidopropanoic acid (CAS No. 2171143-75-0) is a sophisticated chiral molecule widely utilized in peptide synthesis and pharmaceutical research. Its unique structure, featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a phenylpropanamide backbone, makes it invaluable for developing targeted therapeutics. Researchers are increasingly focusing on this compound due to its role in peptide-based drug discovery, a field gaining traction amid the rise of biologics and personalized medicine.
One of the most searched questions in the scientific community is: "What are the applications of Fmoc-protected amino acids in drug development?" This compound addresses this query directly, as its Fmoc group ensures stability during solid-phase peptide synthesis (SPPS), a cornerstone technique for creating peptides with high precision. The N-methyl-3-phenylpropanamide moiety further enhances its utility by improving metabolic stability, a critical factor in optimizing drug candidates. Recent studies highlight its potential in treating metabolic disorders and neurodegenerative diseases, aligning with the growing demand for next-generation peptide therapeutics.
From an SEO perspective, terms like "CAS 2171143-75-0 supplier" and "Fmoc-protected amino acid derivatives" are frequently searched, reflecting commercial and academic interest. The compound’s chiral centers (2S and 2R configurations) also make it a subject of interest for asymmetric synthesis, a hot topic in green chemistry. Its compatibility with automated peptide synthesizers has further boosted its popularity, as labs worldwide adopt high-throughput methodologies to accelerate drug discovery pipelines.
Another trending discussion revolves around "How to improve peptide bioavailability?" Here, the methylation (N-methyl) in this compound offers a solution by reducing enzymatic degradation, a common challenge in peptide drug design. This feature, combined with its phenylpropanamide segment, which mimics natural ligands, positions it as a versatile building block for GPCR-targeted therapies—a field exploding with innovations due to advancements in structural biology and computational modeling.
In summary, (2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-3-phenylpropanamidopropanoic acid exemplifies the convergence of synthetic chemistry and biomedical applications. Its design caters to contemporary needs like enhanced peptide stability, scalable synthesis, and targeted drug delivery, making it a staple in modern research. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in shaping the future of precision medicine and biopharmaceutical innovation.
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